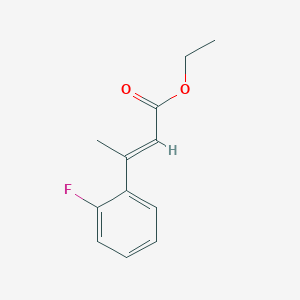![molecular formula C14H27N3O2 B13459809 Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2. It is a derivative of pyrrolidine and piperazine, which are both important scaffolds in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, and the product is then purified by column chromatography .
Analyse Des Réactions Chimiques
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amines.
Applications De Recherche Scientifique
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate: This compound lacks the methyl group on the piperazine ring.
Tert-butyl 4-(piperazin-1-yl)butanoate: This compound has a butanoate ester instead of a pyrrolidine carboxylate .
These comparisons highlight the structural variations and potential differences in biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C14H27N3O2 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
tert-butyl 3-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-4-12(11-17)10-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3 |
Clé InChI |
OMOJZGCDPROOKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


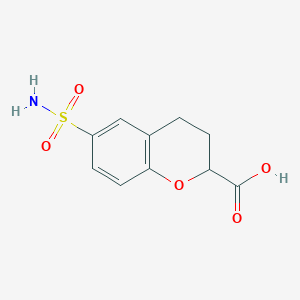
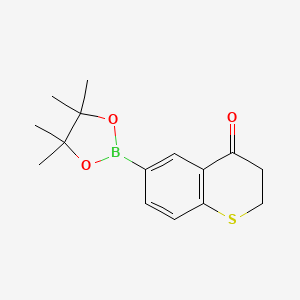
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)

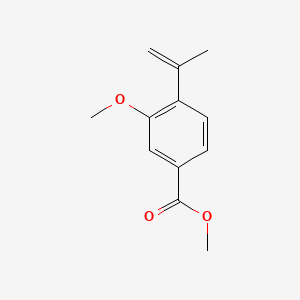
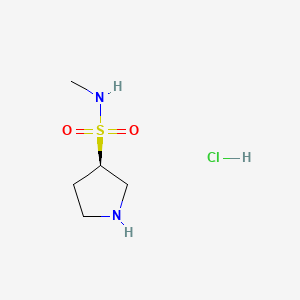
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
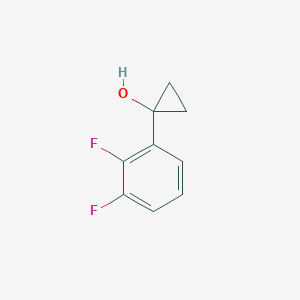



![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
